molecular formula C24H26N2O4 B6490309 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888443-69-4

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6490309
CAS RN: 888443-69-4
M. Wt: 406.5 g/mol
InChI Key: UZMQWYCOOXBSPE-UHFFFAOYSA-N
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Description

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CEBFC) is a novel small molecule that has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and drug development. CEBFC is a member of the benzofuran family of compounds, which are known for their unique chemical properties and diverse biological activities. CEBFC has been investigated for its ability to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. Additionally, CEBFC has been studied for its ability to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. The potential of CEBFC to act as an anti-inflammatory agent and its ability to modulate enzyme activity make it an attractive candidate for further study.

Scientific Research Applications

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and drug development. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been investigated as a potential inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its ability to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has also been investigated as a potential therapeutic agent for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and inflammation.

Mechanism of Action

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide binds to the active site of the enzyme, preventing the formation of the pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. By inhibiting the activity of these enzymes, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can alter the levels of various lipids and fatty acids in the body, which can lead to beneficial physiological effects.
Biochemical and Physiological Effects
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to reduce inflammation and to inhibit the release of pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to reduce levels of cholesterol and triglycerides in the blood, and to reduce the risk of developing atherosclerosis. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have anti-cancer effects, and to inhibit the growth of certain types of cancer cells. Finally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is relatively easy to synthesize, making it readily available for laboratory studies. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is relatively stable, making it suitable for long-term storage. On the other hand, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is highly reactive, making it difficult to use in certain types of experiments.

Future Directions

The potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as an anti-inflammatory agent and its ability to modulate enzyme activity make it an attractive candidate for further study. Future research should focus on the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as a therapeutic agent for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and inflammation. Additionally, further research should focus on the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. Finally, further research should explore the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as a pro-drug, which could be used to deliver drugs to specific target sites in the body.

Synthesis Methods

3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized using a method known as the “Suzuki-Miyaura cross-coupling reaction”. This method involves the reaction of a halogenated benzofuran compound with an aryl boronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and can be performed in either a homogeneous or heterogeneous solvent system. The reaction is typically carried out at temperatures between 50-100°C and the reaction time can range from several minutes to several hours. The resulting product is a highly pure, crystalline solid that is suitable for further study.

properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-2-29-20-15-9-7-13-18(20)25-24(28)22-21(17-12-6-8-14-19(17)30-22)26-23(27)16-10-4-3-5-11-16/h6-9,12-16H,2-5,10-11H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQWYCOOXBSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

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